![molecular formula C19H18F2N6O B2688130 (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 1291852-99-7](/img/structure/B2688130.png)
(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
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Description
The compound is a complex organic molecule with several functional groups. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. It also has two fluorophenyl groups attached to a piperazine ring. Piperazine rings are common in many pharmaceutical drugs due to their ability to bind to various receptors in the body .
Mechanism of Action
Target of Action
The compound contains a triazole ring and a piperazine ring. Triazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Piperazine derivatives, on the other hand, have been associated with serotonin 5-HT2A receptor antagonism .
Mode of Action
, and piperazine derivatives have been shown to act as antagonists at the 5-HT2A receptor.
Biochemical Pathways
Compounds that act on the 5-ht2a receptor can affect serotonin signaling pathways, which play a role in mood regulation, sleep, and other physiological processes .
Result of Action
Antagonism of the 5-ht2a receptor by piperazine derivatives can lead to changes in serotonin signaling, which can have various effects depending on the specific physiological context .
properties
IUPAC Name |
[5-(2-fluoroanilino)-2H-triazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c20-13-5-1-3-7-15(13)22-18-17(23-25-24-18)19(28)27-11-9-26(10-12-27)16-8-4-2-6-14(16)21/h1-8H,9-12H2,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNROGDSOBIQYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NNN=C3NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone |
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